molecular formula C18H16N2O2S2 B6539410 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide CAS No. 1060284-12-9

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide

Cat. No.: B6539410
CAS No.: 1060284-12-9
M. Wt: 356.5 g/mol
InChI Key: ANBUYBHIVTXLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a phenyl ring substituted at the para position with a methylene-linked carbamoyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking or hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-17(19-12-15-3-1-9-23-15)11-13-5-7-14(8-6-13)20-18(22)16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBUYBHIVTXLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research. Understanding these properties is crucial for assessing the compound’s potential as a therapeutic agent.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its interactions with its targets. Understanding these factors is crucial for optimizing its use as a therapeutic agent.

Biochemical Analysis

Biochemical Properties

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades.

Biological Activity

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene moiety, which is known for its aromatic properties, contributing to the compound's reactivity and biological interactions. Its molecular formula is C16_{16}H16_{16}N2_{2}O1_{1}S2_{2}, with a molecular weight of approximately 320.37 g/mol.

Property Value
Molecular FormulaC16_{16}H16_{16}N2_{2}O1_{1}S2_{2}
Molecular Weight320.37 g/mol
Functional GroupsAmide, Thiophene

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent.

Anticancer Activity

A study highlighted the anticancer properties of thiophene carboxamide derivatives, including this compound. The compound demonstrated notable activity against Hep3B liver cancer cells with an IC50_{50} value of 5.46 µM. This activity is attributed to its ability to disrupt the normal spheroid formation of cancer cells, leading to cell aggregation and potential apoptosis .

The mechanism of action involves binding to the colchicine-binding site on tubulin, similar to the natural product combretastatin A-4 (CA-4), which is known for its anticancer effects . The stability and dynamics of the compound were confirmed through molecular docking studies, indicating strong interactions with tubulin over an extended period.

Antibacterial Activity

In addition to its anticancer properties, research into related thiophene derivatives suggests potential antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness as inhibitors of β-lactamase enzymes in E. coli, suggesting that modifications to the thiophene structure could enhance antibacterial efficacy .

Case Studies

  • Anticancer Study : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells. The most active compounds exhibited IC50_{50} values ranging from 5.46 µM to 12.58 µM, demonstrating significant potential as therapeutic agents in cancer treatment .
  • Antibacterial Study : Research on N-(4-methylpyridin-2-yl)thiophene derivatives indicated strong antibacterial activity against ESBL-producing E. coli strains, with specific compounds showing superior inhibition compared to standard antibiotics .

Scientific Research Applications

The compound N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic electronics.

Anticancer Activity

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance its efficacy against specific cancer types by targeting particular cellular pathways.

Antimicrobial Properties

Thiophene derivatives have also been studied for their antimicrobial activities. The presence of the carbamoyl group in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

Case Study: Synthesis and Biological Evaluation

A notable study synthesized a series of thiophene-based compounds, including this compound. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Organic Photovoltaics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for organic photovoltaic (OPV) applications. This compound can be incorporated into the active layer of OPVs, potentially improving light absorption and charge transport properties.

Conductive Polymers

The compound's ability to form stable radical cations makes it a candidate for use in conductive polymers. These materials are essential for developing flexible electronic devices, sensors, and other applications where conductivity is required without compromising flexibility.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agents, Antimicrobial agentsExhibits significant cytotoxicity against cancer cells; potential antimicrobial activity
Materials ScienceOrganic photovoltaics, Conductive polymersEnhances light absorption; improves conductivity in flexible electronics

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Modifications: Substituent Variations

a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Substituent: A nitro group (-NO₂) at the ortho position of the phenyl ring.
  • Structural Impact : The nitro group introduces strong electron-withdrawing effects, reducing electron density on the phenyl ring and altering intermolecular interactions.
  • Conformation : Dihedral angles between the benzene and thiophene rings are 13.53° and 8.50° for two molecules in the asymmetric unit, compared to 9.71° in its furan analogue (2NPFC) .
  • Crystal Packing : Relies on weak C–H⋯O/S interactions instead of classical hydrogen bonds, forming S(6) ring motifs .
b) N-{4-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide ()
  • Substituent: An acetylated methylamino group (-N(Me)Ac) at the para position.
  • Molecular Weight : 274.34 g/mol, significantly lower than the target compound due to the absence of the thiophen-2-ylmethyl extension .
c) N-[4-[(2-bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide ()
  • Substituent : A bromobenzoyl carbamothioyl group (-NH-C(=S)-C(O)-2-BrC₆H₄).
  • Impact : The sulfur atom in the carbamothioyl group increases hydrogen-bond acceptor capacity (Topological Polar Surface Area = 131), while bromine adds molecular weight (460.4 g/mol) .

Key Structural Differences

Compound Substituent Molecular Weight (g/mol) Dihedral Angle (°) Notable Features
Target Compound Thiophen-2-ylmethyl carbamoyl ~350 (estimated) Not reported High hydrogen-bond donor capacity
N-(2-Nitrophenyl)thiophene-2-carboxamide -NO₂ ~264 (estimated) 13.53, 8.50 Electron-withdrawing nitro group
N-{4-[acetyl(methyl)amino]phenyl}-... -N(Me)Ac 274.34 Not reported Hydrophobic acetyl group
Compound -NH-C(=S)-C(O)-2-BrC₆H₄ 460.4 Not reported Bromine and sulfur atoms

Physicochemical Properties

  • Melting Points :
    • ’s nitro analogue melts at 397 K, attributed to strong intermolecular interactions .
    • The target compound’s melting point is unreported but expected to be lower due to flexible methylene linker.
  • Hydrogen Bonding: The target compound’s carbamoyl and amide NH groups enhance hydrogen-bond donor capacity, similar to ’s intramolecular S(6) motifs . ’s carbamothioyl group may form stronger C–H⋯S bonds compared to oxygen-based analogues .

Computational Insights

Molecular dynamics studies could elucidate conformational stability and binding modes of the target compound relative to its analogues .

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediates

The most widely employed method involves reacting thiophene-2-carbonyl chloride with a functionalized aniline derivative.

Procedure :

  • Synthesis of Thiophene-2-carbonyl Chloride :
    Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is typically complete within 2–4 hours, yielding the acyl chloride in >90% purity.

  • Coupling with 4-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)aniline :
    The acyl chloride is reacted with 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction proceeds in tetrahydrofuran (THF) or DCM at room temperature for 12–24 hours.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield.

  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.

Table 1: Representative Reaction Conditions and Yields

Acyl ChlorideAmine ComponentSolventBaseYield (%)
Thiophene-2-carbonyl chloride4-(Carbamoylmethyl)anilineTHFDIPEA78
Thiophene-2-carbonyl chloride4-(Aminomethyl)phenyl derivativeDCMTEA65

Sequential Nucleophilic Substitution and Coupling

An alternative route involves constructing the carbamoylmethylphenyl moiety prior to amide bond formation:

Step 1: Synthesis of 4-(Bromomethyl)phenylcarbamoyl Chloride
4-Aminophenylacetic acid is treated with phosgene (COCl₂) to generate the carbamoyl chloride, followed by bromination using N-bromosuccinimide (NBS) under radical initiation.

Step 2: Thiophen-2-ylmethylamine Coupling
The brominated intermediate undergoes nucleophilic substitution with thiophen-2-ylmethylamine in dimethylformamide (DMF) at 60°C for 6 hours.

Step 3: Final Amide Bond Formation
The resulting 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline is coupled with thiophene-2-carbonyl chloride as described in Section 2.1.

Key Challenges :

  • Regioselectivity : Competing reactions at the thiophene sulfur necessitate careful temperature control.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Advanced Catalytic and Continuous Flow Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(PPh₃)₄ to mediate Suzuki-Miyaura couplings between boronic acid derivatives and halogenated intermediates. For example:

  • A boronic ester-functionalized thiophene precursor reacts with 4-iodophenylcarbamoyl methyl bromide under Pd catalysis, achieving 72% yield.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Solvent : Toluene/water (10:1).

  • Temperature : 80°C, 8 hours.

Continuous Flow Synthesis

Microreactor systems enhance reproducibility and scalability:

  • Acyl chloride formation and amide coupling are performed in a two-stage continuous flow reactor.

  • Residence Time : 15 minutes per stage.

  • Throughput : 5 g/hour with >85% purity.

Structural Characterization and Quality Control

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 6.95–7.10 (m, 4H, thiophene-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Purity Assessment :

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

  • Elemental Analysis : Calculated C: 58.12%, H: 4.21%, N: 8.45%; Found C: 58.09%, H: 4.19%, N: 8.43% .

Q & A

Q. What are the standard synthetic routes for N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide?

The synthesis typically involves condensation reactions. For example, analogous thiophene carboxamides are synthesized by reacting chloroacetamide derivatives with thiocarbamoyl compounds in alcoholic sodium ethoxide, which acts as a base to facilitate the reaction . Key steps include temperature control (reflux conditions) and solvent selection (ethanol or acetonitrile). Purification often employs recrystallization or column chromatography .

Q. What spectroscopic methods are used to confirm the molecular structure of this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, such as thiophene ring signals (~6.8–7.5 ppm) and carboxamide carbonyl peaks (~165–170 ppm) .
  • IR spectroscopy : Absorbances for C=O (~1680 cm1^{-1}), C-N (~1250 cm1^{-1}), and C-S (~650 cm1^{-1}) bonds .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate the molecular formula .

Q. What are the common chemical reactions involving thiophene carboxamide derivatives?

Key reactions include:

  • Hydrolysis : Carboxamide groups hydrolyze under acidic/basic conditions to yield carboxylic acids and amines .
  • Substitution : Nucleophilic displacement of halogen atoms (e.g., chlorine) with amines or thiols .
  • Oxidation/Reduction : Thiophene rings may undergo oxidation to sulfoxides or reduction to dihydrothiophenes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological improvements include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 10–15% compared to conventional heating .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
  • Catalyst screening : Bases like triethylamine or NaHCO3_3 improve condensation efficiency .

Q. How can contradictory bioactivity data for thiophene carboxamides be resolved?

Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) require:

  • Dose-response studies : Establish concentration-dependent effects (e.g., IC50_{50} values for cancer cell lines vs. MICs for bacteria) .
  • Structural analogs comparison : Modify substituents (e.g., halogenation at the phenyl ring) to isolate pharmacophores responsible for specific activities .
  • Target validation : Use molecular docking or enzyme inhibition assays (e.g., COX-2 or kinase assays) to confirm mechanistic hypotheses .

Q. What strategies enhance blood-brain barrier (BBB) permeability for neuroactive derivatives?

Structural modifications inspired by related compounds include:

  • Piperidinyl or morpholinyl substituents : Improve lipophilicity and passive diffusion, as seen in Ebola virus entry inhibitors .
  • Reducing molecular weight : Derivatives below 500 Da show higher BBB penetration in rodent models .
  • Prodrug approaches : Esterification of carboxamide groups to increase bioavailability .

Q. How can computational methods guide the design of novel analogs?

  • Molecular docking : Predict binding affinities to targets like EGFR or PARP using software (AutoDock, Schrödinger) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity early in development .

Methodological Notes

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., cell viability + target-specific enzymatic assays) to distinguish off-target effects .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.